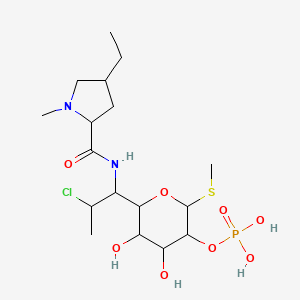
Clindamycin B 2-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clindamycin B 2-phosphate is a lincosamide antibiotic derivative used primarily for its antibacterial properties. It is a prodrug of clindamycin, meaning it is converted into the active drug clindamycin in the body. This compound is known for its high water solubility and is often used in formulations for intravenous or intramuscular injections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin B 2-phosphate involves the phosphorylation of clindamycin. One common method includes reacting clindamycin with phosphoric acid in the presence of a suitable solvent such as pyridine. The reaction is typically carried out at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process includes the separation of clindamycin phosphate from its precursor product lincomycin and other impurities using an isocratic UHPLC method .
Analyse Des Réactions Chimiques
Types of Reactions
Clindamycin B 2-phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the phosphate ester bond, converting this compound into clindamycin.
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: This compound can also participate in substitution reactions, where the phosphate group is replaced by other functional groups.
Major Products
The major product formed from the hydrolysis of this compound is clindamycin, which retains the antibacterial properties of the parent compound .
Applications De Recherche Scientifique
Clindamycin B 2-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving prodrug activation and phosphate ester hydrolysis.
Mécanisme D'action
Clindamycin B 2-phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from producing essential proteins, leading to their death. The compound is converted into its active form, clindamycin, through phosphatase ester hydrolysis in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clindamycin: The active form of Clindamycin B 2-phosphate, used for similar antibacterial purposes.
Lincomycin: Another lincosamide antibiotic, but with a different safety profile and spectrum of activity.
Uniqueness
This compound is unique due to its high water solubility and its ability to be used in injectable formulations without causing pain upon injection. This makes it particularly useful in clinical settings where intravenous or intramuscular administration is required .
Propriétés
Formule moléculaire |
C17H32ClN2O8PS |
|---|---|
Poids moléculaire |
490.9 g/mol |
Nom IUPAC |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26) |
Clé InChI |
GOTDPKVMVWZIIW-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


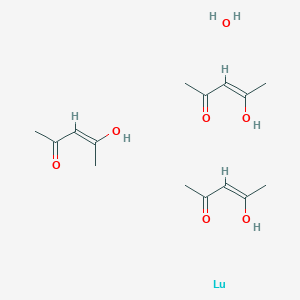
![10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one](/img/structure/B12319016.png)
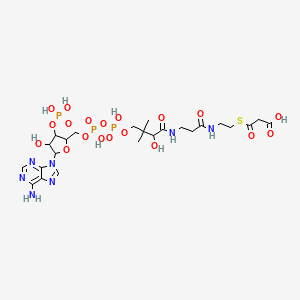

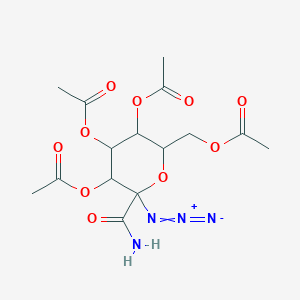

![3-[(4-Hydroxy-3,5-dimethoxyphenyl)methyl]-4-[[4-[4-[[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-2-methoxyphenyl]-3-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B12319034.png)
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one](/img/structure/B12319040.png)
![7-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12319041.png)
![6,10,10,14,15,21,21-Heptamethyl-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosane-9,25-dione](/img/structure/B12319046.png)
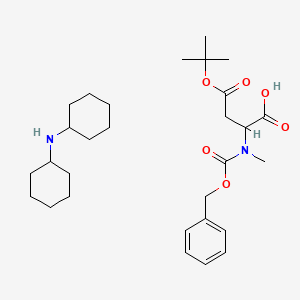
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B12319067.png)
![rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B12319071.png)
![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] propanoate](/img/structure/B12319084.png)
